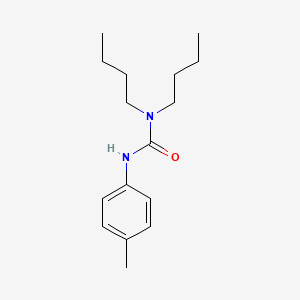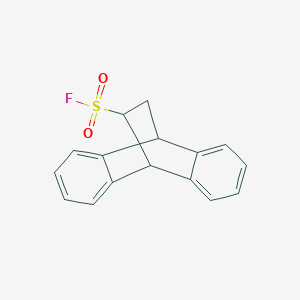
meso-2,3-Diphenylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
meso-2,3-Diphenylbutane: is an organic compound with the molecular formula C16H18. It is a meso compound, meaning it has multiple stereocenters but is optically inactive due to an internal plane of symmetry. This compound is characterized by the presence of two phenyl groups attached to a butane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2,3-Diphenyl-2-butene: meso-2,3-Diphenylbutane can be synthesized by the catalytic hydrogenation of 2,3-diphenyl-2-butene.
Reduction of 2,3-Diphenyl-2-butanone: Another method involves the reduction of 2,3-diphenyl-2-butanone using sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it can be inferred that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: meso-2,3-Diphenylbutane can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: It can be reduced further to form simpler hydrocarbons.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,3-Diphenyl-2-butanone or 2,3-Diphenyl-2-butanol.
Reduction: Simpler hydrocarbons like 2,3-Diphenylbutane.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry:
- Used as a chiral auxiliary in asymmetric synthesis due to its stereocenters.
- Employed in the study of stereochemistry and conformational analysis.
Biology and Medicine:
- Investigated for its potential use in drug synthesis and development.
- Studied for its interactions with biological molecules and potential therapeutic effects.
Industry:
- Utilized in the production of polymers and advanced materials.
- Explored for its role in the synthesis of fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of meso-2,3-Diphenylbutane in chemical reactions involves its ability to participate in various organic transformations due to the presence of phenyl groups and stereocenters. These groups can stabilize reaction intermediates and influence the stereochemistry of the products.
Comparaison Avec Des Composés Similaires
2,3-Diphenylbutane: This compound is similar but lacks the meso configuration, making it optically active.
2,3-Diphenyl-2-butanone: A ketone derivative that can be reduced to form meso-2,3-Diphenylbutane.
2,3-Diphenyl-2-butanol: An alcohol derivative that can be oxidized to form this compound.
Uniqueness: this compound is unique due to its meso configuration, which imparts optical inactivity despite having multiple stereocenters. This property makes it valuable in stereochemical studies and applications where optical activity needs to be controlled.
Propriétés
Numéro CAS |
2726-21-8 |
|---|---|
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
3-phenylbutan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clé InChI |
NGCFVIRRWORSML-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)
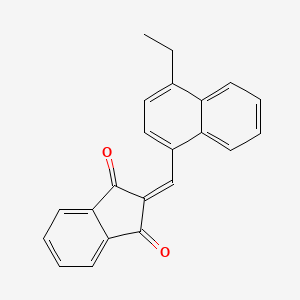
![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)
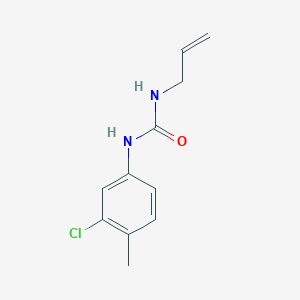

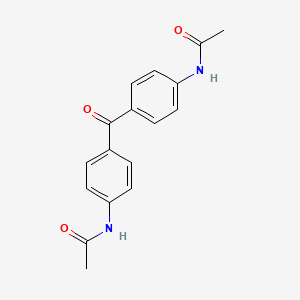
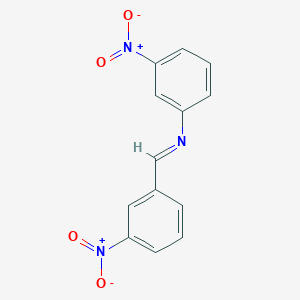
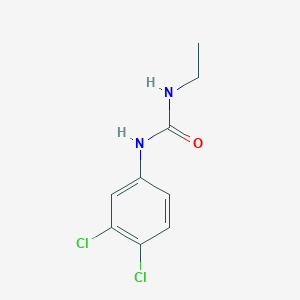

![2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B11958476.png)
![2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid](/img/structure/B11958483.png)
